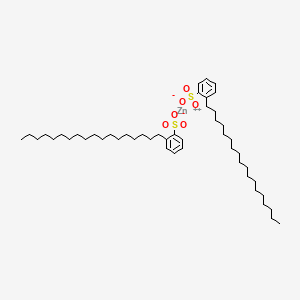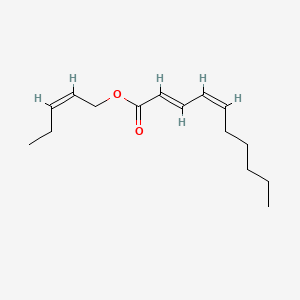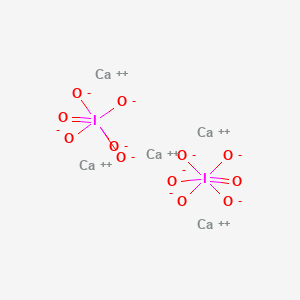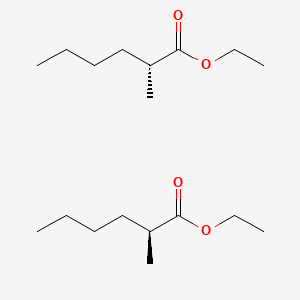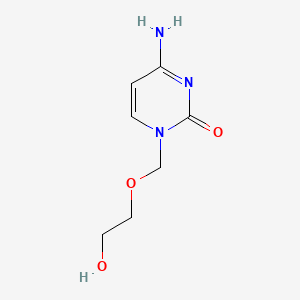
1-((2-Hydroxyethoxy)methyl)cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)cytosine is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA This compound is characterized by the presence of a hydroxyethoxy group attached to the methyl group of cytosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)cytosine typically involves the reaction of cytosine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the methyl group of cytosine, resulting in the formation of the hydroxyethoxy derivative.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)cytosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
科学研究应用
1-((2-Hydroxyethoxy)methyl)cytosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in DNA methylation and hydroxymethylation, which are important epigenetic modifications.
Medicine: Investigated for its potential antiviral properties, particularly against viruses such as HIV and herpes simplex virus.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)cytosine involves its incorporation into DNA or RNA, where it can affect the structure and function of the nucleic acids. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, potentially altering the stability and flexibility of the DNA or RNA. This can influence gene expression and protein synthesis, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-methylcytosine: A similar compound with a methyl group at the 5-position of the cytosine ring.
1-((2-Hydroxyethoxy)methyl)uracil: A derivative of uracil with a hydroxyethoxy group.
1-((2-Hydroxyethoxy)methyl)thymine: A thymine derivative with a hydroxyethoxy group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)cytosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in hydrogen bonding and other interactions makes it a valuable tool in studying epigenetic modifications and developing antiviral therapies.
属性
CAS 编号 |
68724-12-9 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
4-amino-1-(2-hydroxyethoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-6-1-2-10(7(12)9-6)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12) |
InChI 键 |
DLESWOKDNKUHQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


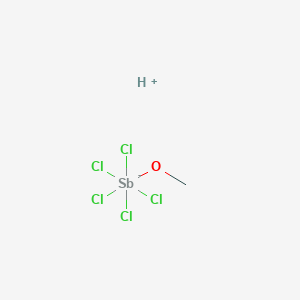
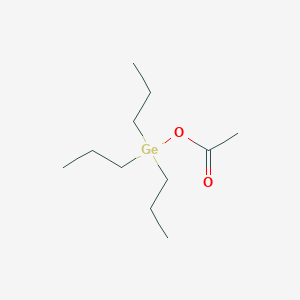

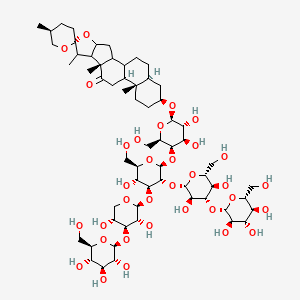
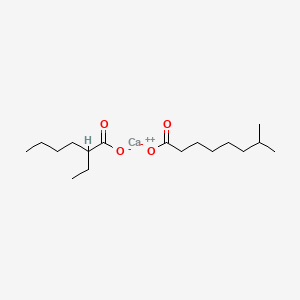
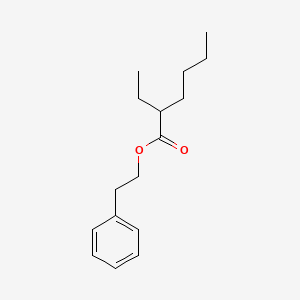
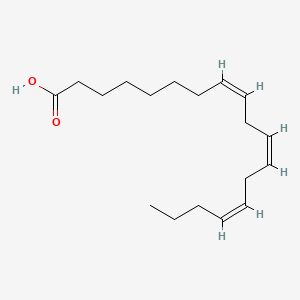
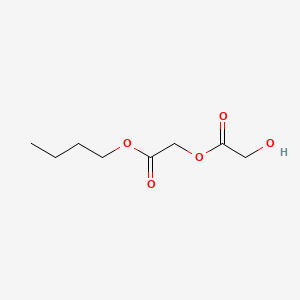

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
